Manogepix - 936339-60-5

Manogepix

Catalog Number: EVT-259765
CAS Number: 936339-60-5
Molecular Formula: C21H18N4O2
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Manogepix (also known as APX001A or E1210), chemically identified as 3-(3-(4-(((pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-amine, is a novel antifungal agent under development for the treatment of invasive fungal infections. [, , , , , , , , , , , , ] It is the active moiety of fosmanogepix (APX001), a prodrug designed to enhance the pharmacological properties of manogepix. [, , , , , , , , , ] Manogepix represents a first-in-class antifungal with a unique mechanism of action, targeting fungal glycosylphosphatidylinositol (GPI) biosynthesis. [, , , , , , , , ] This mechanism provides a broad spectrum of activity against diverse fungal pathogens, including species exhibiting resistance to existing antifungal classes. [, , , , , , , , , , , , , , , ] Manogepix exhibits promising in vitro and in vivo activity against Candida species (except Candida krusei), Aspergillus species, and challenging molds such as Fusarium, Scedosporium, and some Mucorales. [, , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

While multiple papers highlight the novel structure and mechanism of action of manogepix, detailed descriptions of its synthesis methods are not publicly available in the reviewed scientific literature. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Access to detailed synthesis protocols may be restricted due to intellectual property considerations.

Molecular Structure Analysis

Manogepix, chemically identified as 3-(3-(4-(((pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-amine, possesses a complex molecular structure featuring an isoxazole ring as a central element. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Two pyridine rings and a benzyl group are linked to the isoxazole ring, contributing to the overall three-dimensional structure of the molecule. The specific arrangement of these functional groups likely plays a critical role in the interaction of manogepix with its fungal target, Gwt1. [] Further studies characterizing the three-dimensional structure of manogepix and its interaction with Gwt1 would contribute valuable insights into its mechanism of action.

Mechanism of Action

Manogepix exerts its antifungal activity by specifically targeting the fungal enzyme Gwt1, a key component in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. [, , , , , , , , , ] GPI anchors are essential for the proper localization and function of various proteins on the fungal cell surface, playing crucial roles in cell wall integrity, nutrient uptake, and virulence. [] By inhibiting Gwt1, manogepix disrupts the maturation process of GPI-anchored proteins, leading to defects in fungal cell wall synthesis, impaired cellular function, and ultimately, fungal cell death. [, ] The selective targeting of Gwt1, a fungal-specific enzyme, contributes to the potent antifungal activity of manogepix while minimizing potential toxicity to human cells. []

Physical and Chemical Properties Analysis

The scientific literature provides limited data regarding the specific physical and chemical properties of manogepix. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Further research focusing on characterizing these properties, including solubility, stability, partition coefficient, and other relevant parameters, will be crucial for optimizing its formulation, delivery, and therapeutic efficacy.

Applications

In vitro Susceptibility Testing: Manogepix has been extensively evaluated in vitro against various fungal pathogens using standardized methodologies like CLSI and EUCAST broth microdilution methods. [, , , , , , , , , , , , , , , , , , ] These studies demonstrate potent in vitro activity against a wide range of Candida species, Aspergillus species, and challenging molds, including those resistant to existing antifungal classes. [, , , , , , , , , , , , , , , , , , ] For instance, manogepix exhibited potent activity against multidrug-resistant and pan-resistant Candida auris isolates from a New York outbreak. [, ] Its efficacy against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program was also highlighted. [, ]

In Vivo Efficacy Studies: Preclinical studies in animal models have confirmed the efficacy of fosmanogepix, the prodrug of manogepix, against various fungal infections. [, , , , , , , , ] Mouse and rabbit models have been used to assess its efficacy in treating disseminated candidiasis, pulmonary aspergillosis, scedosporiosis, fusariosis, coccidioidomycosis, and mucormycosis. [, , , , , , , , ] In these models, fosmanogepix consistently demonstrated significant improvements in survival, reduction in tissue fungal burden, and even complete resolution of infection, often comparable to the efficacy of clinically relevant doses of existing antifungals. [, , , , , , , , ]

Combination Therapies: Research has explored the potential of combining manogepix with existing antifungals to enhance efficacy and potentially overcome drug resistance. [] Studies have shown that combinations of manogepix or 5-flucytosine with anidulafungin demonstrated synergistic activity against both drug-resistant and susceptible Candida auris isolates. [] These findings highlight the potential of combination therapies for improving treatment outcomes, particularly in challenging cases of multidrug-resistant infections.

Future Directions

Clinical Trials: Ongoing and future clinical trials are crucial to further evaluate the safety, efficacy, and optimal dosing regimens of fosmanogepix in human patients. [, , , , , , ] Phase 2 clinical trials are underway for invasive candidiasis/candidemia, Candida auris infections, and invasive aspergillosis. [, , ] The results of these trials will determine the clinical utility of fosmanogepix and its potential role in addressing the growing challenge of invasive fungal infections.

Resistance Mechanisms: Investigating the potential for resistance development to manogepix is crucial for its long-term effectiveness. [, ] Studies exploring the genetic and molecular mechanisms underlying reduced susceptibility to manogepix, such as those highlighting efflux pump-mediated mechanisms, are vital for guiding strategies to mitigate the emergence of resistance. [, ]

Spectrum of Activity: Expanding the knowledge of manogepix's activity spectrum to encompass less common and emerging fungal pathogens is essential. [, , , ] Investigations into its efficacy against pathogens like Talaromyces marneffei, endemic mycoses, and various rare molds will broaden its therapeutic potential and provide valuable alternatives for managing difficult-to-treat fungal infections. [, , , ]

Drug Formulation and Delivery: Optimizing the formulation and delivery of fosmanogepix is crucial for maximizing its therapeutic efficacy. [, ] Research exploring alternative administration routes, sustained-release formulations, and targeted delivery strategies will contribute to improving patient compliance, reducing dosage frequency, and potentially expanding its clinical applications.

Structure-Activity Relationships: Investigating the structure-activity relationships of manogepix and its analogs will guide the development of next-generation Gwt1 inhibitors with enhanced potency, improved pharmacological properties, and expanded activity spectrums. [] Understanding how specific structural modifications affect its antifungal activity will pave the way for developing more effective and tailored therapies for invasive fungal infections.

Fosmanogepix

Compound Description: Fosmanogepix (APX001) is the N-phosphonooxymethylene prodrug of manogepix. [] It is being developed to treat invasive fungal diseases (IFDs). [] Fosmanogepix exhibits significant in vivo efficacy in animal models of disseminated and pulmonary infections caused by various Candida and Aspergillus species, Coccidioides immitis, and Fusarium solani. [] Clinical trials have shown high oral bioavailability (>90%), enabling switching between intravenous and oral formulations without compromising blood levels. []

APX2039

Compound Description: APX2039 is a manogepix compound. [] In a study against 32 clinical strains of Talaromyces marneffei, APX2039 exhibited a broader MIC distribution than its structurally related compound, APX001A (manogepix), with MICs ranging between 0.25 and 4 µg/mL. []

Relevance: While sharing an identical mechanism of action with manogepix, APX2039 demonstrated significantly lower efficacy against Talaromyces marneffei compared to APX001A (manogepix), highlighting potential differences in their pharmacokinetic properties or target affinities. [] The contrasting performance of these structurally similar compounds underscores the importance of exploring structural modifications for optimizing efficacy against specific fungal pathogens.

E1210

Compound Description: E1210 is an orally active antifungal compound that inhibits fungal glycosylphosphatidylinositol biosynthesis. [, , ] It exhibits potent in vitro and in vivo activity against a broad spectrum of fungal pathogens, including Candida species, Aspergillus species, and Fusarium solani. [, , ] E1210 demonstrates promising efficacy in murine models of oropharyngeal and disseminated candidiasis, pulmonary aspergillosis, and disseminated fusariosis. [] It also shows low toxicity toward human cells. []

Relevance: E1210 shares the same mechanism of action as manogepix, inhibiting the inositol acylation step in GPI biosynthesis, which disrupts fungal cell wall integrity. [, , ] Research on E1210 provides valuable insights into the therapeutic potential and spectrum of activity of this class of antifungal agents, including manogepix.

Amphotericin B

Compound Description: Amphotericin B is a broad-spectrum antifungal agent that disrupts fungal cell membrane integrity by binding to ergosterol. [, , ] It is often used as a first-line treatment for severe invasive fungal infections. []

Relevance: Amphotericin B serves as a key comparator drug in numerous studies evaluating the in vitro and in vivo efficacy of manogepix and its prodrug fosmanogepix. [, , , , , , , ] Manogepix generally displays superior potency against Candida and other yeast species compared to amphotericin B. [, ] Notably, manogepix retains activity against amphotericin B-resistant strains of Candida auris, highlighting its potential for overcoming emerging resistance challenges. [, ]

Fluconazole

Compound Description: Fluconazole is an antifungal medication that belongs to the triazole class. [, , ] It inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, disrupting ergosterol biosynthesis and affecting fungal cell membrane integrity. [] Fluconazole is commonly used for the treatment and prophylaxis of various fungal infections. [, , ]

Relevance: Fluconazole is frequently included as a comparator drug in studies evaluating the in vitro activity of manogepix. [, , , ] An interesting finding is the observed correlation between increased manogepix and fluconazole minimum inhibitory concentrations (MICs) for certain Candida species, suggesting a potential shared mechanism of resistance involving efflux pumps. [, , , ] Additionally, manogepix demonstrates potent activity against fluconazole-resistant strains of Candida auris and other Candida species, indicating its potential to overcome azole resistance. [, , ]

Itraconazole

Compound Description: Itraconazole is a triazole antifungal drug that inhibits ergosterol biosynthesis in fungi by targeting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase. [, , , ] It is used for various fungal infections. [, , , ]

Relevance: Itraconazole serves as a comparator drug in studies investigating the in vitro activity of manogepix against filamentous fungi, particularly Aspergillus species. [, , ] Manogepix exhibits comparable or superior activity against various Aspergillus species, including itraconazole-resistant strains, demonstrating its potential for overcoming azole resistance in these pathogens. [, ]

Voriconazole

Compound Description: Voriconazole is a triazole antifungal agent that acts by inhibiting the fungal cytochrome P450-dependent enzyme 14α-demethylase, which is involved in ergosterol biosynthesis. [, , , , , ] It is used for various fungal infections, including invasive aspergillosis. [, , , , , ]

Relevance: Voriconazole is often used as a comparator drug in in vitro studies assessing the efficacy of manogepix against Aspergillus species. [, , ] Manogepix demonstrates potent activity against a wide range of Aspergillus species, including those with reduced susceptibility to voriconazole. [, ] This finding indicates that manogepix might offer a valuable treatment alternative for infections caused by azole-resistant Aspergillus strains.

Posaconazole

Compound Description: Posaconazole is a broad-spectrum triazole antifungal medication. [, , , ] Like other triazoles, it disrupts ergosterol synthesis in fungal cell membranes by inhibiting the enzyme lanosterol 14α-demethylase. [] Posaconazole is used to treat various fungal infections. [, , , ]

Relevance: Posaconazole is often included as a comparator in in vitro antifungal susceptibility studies to assess the activity of manogepix, particularly against Aspergillus species. [, , ] Manogepix exhibits potent activity against a broad range of Aspergillus species, including isolates with reduced susceptibility to posaconazole, highlighting its potential for treating infections caused by azole-resistant Aspergillus strains. [, , ]

Isavuconazole

Compound Description: Isavuconazole is a triazole antifungal drug that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, by targeting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase. [, , , ] It is a broad-spectrum antifungal effective against various Aspergillus and Mucorales species. [, , ]

Relevance: Isavuconazole is frequently used as a comparator agent in in vitro and in vivo studies evaluating the efficacy of manogepix against Aspergillus species. [, , , ] Notably, manogepix exhibits comparable or superior activity to isavuconazole against various Aspergillus species, including strains with reduced susceptibility to isavuconazole. [] In a murine model of invasive pulmonary mucormycosis caused by Rhizopus arrhizus, fosmanogepix demonstrated efficacy comparable to clinically relevant doses of isavuconazole, supporting its potential as a treatment option for mucormycosis. []

Echinocandins (Anidulafungin, Caspofungin, Micafungin)

Compound Description: Echinocandins are a class of antifungal drugs that inhibit the synthesis of β-1,3-D-glucan, a crucial component of the fungal cell wall. [, , , , , , ] This inhibition leads to fungal cell wall instability and cell death. [] The class includes anidulafungin, caspofungin, and micafungin, all of which are used to treat various invasive fungal infections. [, , , , , , ]

Relevance: Echinocandins, specifically anidulafungin, caspofungin, and micafungin, are frequently used as comparators in studies assessing the in vitro and in vivo efficacy of manogepix. [, , , , , , ] Manogepix generally exhibits superior potency against Candida species compared to echinocandins. [, ] Moreover, manogepix demonstrates activity against some echinocandin-resistant Candida strains, including Candida auris, highlighting its potential for overcoming echinocandin resistance. [, , ]

5-Flucytosine

Compound Description: 5-Flucytosine, also known as flucytosine, is a synthetic pyrimidine analog that acts as a prodrug. [, , ] Upon entering fungal cells, it is converted to 5-fluorouracil, which inhibits both RNA and DNA synthesis, leading to cell death. []

Relevance: 5-Flucytosine is often used in combination with other antifungal agents, such as amphotericin B or echinocandins, to treat serious fungal infections. [, ] Studies have shown that the combination of anidulafungin with either manogepix or 5-flucytosine demonstrates synergistic activity against both drug-resistant and susceptible Candida auris isolates. [] This synergy suggests that combining these drugs could potentially enhance antifungal efficacy and potentially prevent the emergence of resistance in Candida auris.

Olorofim

Compound Description: Olorofim is a novel antifungal agent that inhibits the fungal mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). [, ] This inhibition disrupts the biosynthesis of pyrimidines, essential building blocks for DNA and RNA, ultimately leading to fungal cell death. []

Relevance: Olorofim is included as a comparator agent in in vitro antifungal susceptibility studies, often alongside manogepix, to assess their activity against various fungal pathogens, particularly those difficult to treat with existing antifungals. [, ] In a study evaluating the in vitro activity against 32 clinical strains of Talaromyces marneffei, olorofim demonstrated the highest activity among five novel antifungals, including manogepix. [] This finding emphasizes the need for comparative studies to identify the most effective antifungal agents for specific fungal pathogens.

Rezafungin

Compound Description: Rezafungin is a novel echinocandin antifungal drug that inhibits the synthesis of β-1,3-D-glucan, a key component of the fungal cell wall. [] Like other echinocandins, this mechanism disrupts fungal cell wall integrity, leading to cell death. []

Relevance: Rezafungin is often included as a comparator agent in studies evaluating the in vitro activity of various antifungals, including manogepix, against diverse fungal pathogens. [] These studies aim to compare the spectrum of activity and potency of rezafungin with other novel antifungals, such as manogepix, to identify potentially more effective treatment options for invasive fungal infections.

Ibrexafungerp

Compound Description: Ibrexafungerp is the first representative of a novel class of antifungal agents called triterpenoids. [, ] It inhibits fungal β-(1,3)-D-glucan synthase, an essential enzyme for cell wall synthesis. [] Ibrexafungerp has demonstrated in vitro and in vivo activity against various Candida and Aspergillus species. []

Relevance: Ibrexafungerp serves as a comparator agent in studies evaluating the in vitro activity of manogepix against various fungal pathogens. [, ] These comparative studies are essential for understanding the spectrum of activity, potency, and potential advantages of novel antifungal agents like manogepix in the context of existing and emerging treatment options.

Oteseconazole

Compound Description: Oteseconazole is a novel tetrazole antifungal agent that acts by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis. [, ] It has demonstrated in vitro and in vivo activity against a broad range of fungal pathogens, including Aspergillus, Candida, and endemic dimorphic fungi. []

Relevance: Oteseconazole is often included as a comparator agent in studies assessing the in vitro activity of manogepix against various fungal pathogens, particularly Talaromyces marneffei and Aspergillus species. [, ] In a comparative study against 32 clinical strains of Talaromyces marneffei, oteseconazole exhibited higher in vitro activity than manogepix. [] This highlights the need for further research to understand the comparative efficacy and potential advantages of these novel antifungals against different fungal species.

Properties

CAS Number

936339-60-5

Product Name

(3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine

IUPAC Name

3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C21H18N4O2/c22-21-18(4-3-11-24-21)19-13-17(25-27-19)12-15-6-8-16(9-7-15)14-26-20-5-1-2-10-23-20/h1-11,13H,12,14H2,(H2,22,24)

InChI Key

WSEKTEUGRLFBSE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N

Solubility

Soluble in DMSO

Synonyms

3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-amine
APX001A
E1210

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.